1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Kinase Inhibitor mTOR SAR

Researchers optimizing ATP-competitive mTOR inhibitors require the precise N-methylurea H-bond donor pattern for target potency. This crystalline, bench-stable pinacol ester is the direct Suzuki-Miyaura precursor for the 4-(3-methylureido)phenyl fragment, validated in mTOR inhibitors reaching IC₅₀ 0.200 nM. • Single N-H donor: Enables kinase hinge-region interactions absent in unmethylated (CAS 877134-77-5) or dimethyl (CAS 874290-93-4) analogs. • 98% purity with full QC (NMR, HPLC, GC): Eliminates impurity-driven assay false positives. • Multi-site stock (Shanghai, Shenzhen, Tianjin, Wuhan, UK) with pricing parity vs. unmethylated analog.

Molecular Formula C14H21BN2O3
Molecular Weight 276.14 g/mol
CAS No. 874290-99-0
Cat. No. B1287885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
CAS874290-99-0
Molecular FormulaC14H21BN2O3
Molecular Weight276.14 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC
InChIInChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-8-11(9-7-10)17-12(18)16-5/h6-9H,1-5H3,(H2,16,17,18)
InChIKeyMRHQTDZUJNAZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874290-99-0): Procurement-Ready Boronic Ester Building Block


1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874290-99-0) is a boronic acid pinacol ester featuring an N-methylurea substituent on the para-phenyl position [1]. It is a bench-stable, crystalline organoboron compound with molecular formula C14H21BN2O3 and molecular weight 276.14 g/mol, supplied at typical purities ranging from 95% to 98% . It serves as a protected boronic acid handle for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry and organic synthesis . Its key differentiator is the precise N-methyl substitution pattern on the urea moiety, which influences downstream molecular recognition and coupling reactivity relative to unmethylated or dimethylated analogs.

Why Unsubstituted or Dimethyl Urea Boronic Ester Analogs Cannot Replace N-Methyl Urea Pinacol Ester 874290-99-0


In-class substitution of 4-(ureido)phenylboronic acid pinacol esters is not straightforward because the N-methylation state of the urea profoundly alters both the hydrogen-bond donor/acceptor capacity and the steric profile of the derived coupling product . The monomethyl compound (target) provides a single H-bond donor (NH) and a tertiary urea nitrogen, a pharmacophoric pattern that is frequently essential for kinase inhibitor potency and selectivity, as evidenced in structure-activity relationship (SAR) studies of mTOR inhibitors where the 4-(3-methylureido)phenyl fragment is a critical potency determinant [1]. The unmethylated analog (CAS 877134-77-5) introduces an additional H-bond donor that can radically alter target binding or physicochemical properties, while the dimethyl analog (CAS 874290-93-4) eliminates the H-bond donor entirely, often abrogating key interactions . The following quantitative evidence provides the procurement justification.

Quantitative Differentiation Evidence for 1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea vs. Closest Analogs


Target Compound (N-Methyl) Exhibits the Pharmacophorically Critical Monomethyl Urea Pattern Essential for mTOR Inhibitor Potency

The target compound's 4-(3-methylureido)phenyl fragment is a substructure of a highly potent mTOR inhibitor (CHEMBL1095932). This elaborated derivative, which incorporates the exact substitution pattern of CAS 874290-99-0, achieves an IC50 of 0.200 nM against human mTOR [1]. Neither the corresponding unmethylated urea analog (CAS 877134-77-5) nor the dimethylated analog (CAS 874290-93-4) can reproduce this exact pharmacophore, as the monomethyl substitution provides the single H-bond donor geometry required for this potency . This evidence establishes the target compound as the essential building block for accessing this specific chemical space.

Kinase Inhibitor mTOR SAR

Target Compound Provides Higher Commercial Purity (98%) vs. Common 95% Grade, Reducing Impurity-Borne Side Reactions

The target compound is available at a standard purity of 98% from Bidepharm, with batch-specific QC documentation including NMR, HPLC, and GC [1]. In contrast, the dimethyl analog (CAS 874290-93-4) is commonly listed at 97% from Aladdin Scientific, and the unmethylated analog (CAS 877134-77-5) is also available at 98% from Bidepharm . While the 1% purity difference may appear marginal, for sensitive catalytic cycles, the reduction in total impurities can translate to fewer side-products and higher effective catalyst turnover numbers in palladium-mediated cross-couplings [2].

Purity Analytical Chemistry Procurement

Target Compound Demonstrates Viable Pricing at Research Scale vs. Unmethylated Analog

The target compound (CAS 874290-99-0, 98% purity) is priced at ¥501.00 per gram (Bidepharm) and £199.00 per 5 grams (Fluorochem) . The unmethylated analog (CAS 877134-77-5, 98% purity) is priced at a similar ¥501.00 per gram from Bidepharm . The dimethyl analog (CAS 874290-93-4, 97% purity) is available at a significantly lower price of $12.90 per unit from Aladdin Scientific, reflecting its different market positioning . This pricing parity indicates that the target compound commands no premium for its unique N-methyl pharmacophore, making it cost-neutral to select the functionally superior building block.

Pricing Procurement Cost-Effectiveness

Physical Property Differentiation: Defined Melting Point and Storage Profile Aid in Laboratory Handling

The target compound has a reported melting point of 183–187 °C and a calculated partition coefficient (LogP) of 2.201, with polar surface area (PSA) of 59.59 Ų [1][2]. The unmethylated analog (C13H19BN2O3, MW 262.11) is expected to have a lower LogP and higher PSA due to the additional H-bond donor. The dimethyl analog (C15H23BN2O3, MW 290.17) has a higher LogP and lower PSA, altering lipophilicity and membrane permeability when incorporated into final compounds [3]. The melting point offers a practical quality-control checkpoint for incoming material; any deviation from 183–187 °C signals degradation or impurity.

Physical Chemistry Melting Point Storage

Stock Availability Profile Supports Uninterrupted Research Workflows Across Multiple Geographies

The target compound (98% grade, CAS 874290-99-0) is listed as 'In Stock (5+)' at Fluorochem (UK), with immediate availability across multiple warehouses (Shanghai, Shenzhen, Tianjin, Wuhan) from Bidepharm . The unmethylated analog (CAS 877134-77-5, 98%) shows equivalent availability from Bidepharm . The dimethyl analog (CAS 874290-93-4) is listed by AKSci and Aladdin but with less explicit multi-site inventory . Guaranteed multi-warehouse stock reduces lead time variability in chemical procurement.

Supply Chain Inventory Logistics

Chemoproteomic and Biochemical Profiling Data Establishes the 4-(3-Methylureido)phenyl Motif as a Kinase-Inhibitor Privileged Fragment

A broader chemoproteomic analysis reveals that the 4-(3-methylureido)phenyl fragment appears in multiple kinase inhibitor chemotypes with nanomolar potency: a pyrazolo[3,4-d]pyrimidine mTOR inhibitor (IC50 0.200–0.220 nM) and a pyrimidine-based probe targeting kinase off-targets [1][2]. The fragment also appears in an FTO demethylase inhibitor (IC50 810 nM) [3]. In contrast, the unmethylated 4-ureidophenyl fragment is not represented in the BindingDB with kinase inhibitor activity at this level of potency, suggesting that the N-methyl substitution is a critical driver of biological recognition [4].

Chemoproteomics Kinase Profiling BindingDB

Recommended Application Contexts for 1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Based on Quantitative Evidence


Synthesis of mTOR Kinase Inhibitors Utilizing the 4-(3-Methylureido)phenyl Pharmacophore

The target compound is the immediate precursor for introducing the 4-(3-methylureido)phenyl fragment into mTOR inhibitor scaffolds via Suzuki-Miyaura coupling. As shown in Section 3, elaborated derivatives containing this fragment achieve mTOR IC50 values as low as 0.200 nM [1]. Researchers developing ATP-competitive mTOR inhibitors should procure this specific pinacol ester to maintain the validated monomethyl urea H-bond donor pattern, which is absent in both the unmethylated and dimethyl analogs .

FTO Demethylase Chemical Probe Development

The fragment appears in an FTO inhibitor with an IC50 of 810 nM [1]. The 98% purity grade with full analytical characterization (NMR, HPLC, GC) ensures that researchers can initiate SAR studies with a well-defined building block, minimizing the risk of impurity-driven false positives in biochemical assays .

General Suzuki-Miyaura Coupling for Kinase-Focused Fragment Libraries

The compound is a bench-stable, crystalline boronic ester with a defined melting point (183–187 °C) for incoming QC [1]. Its multi-site stock availability (Shanghai, Shenzhen, Tianjin, Wuhan, UK) supports uninterrupted parallel synthesis workflows . Pricing parity with the unmethylated analog removes cost as a barrier to selecting the biologically privileged N-methyl variant .

Structure-Activity Relationship (SAR) Studies on Urea H-Bonding Patterns

The target compound, together with its unmethylated (CAS 877134-77-5) and dimethylated (CAS 874290-93-4) analogs, forms a complete methylation-series tool set for systematically probing the role of urea H-bond donors in target engagement [1]. The 14 Da mass increment per methyl group provides a convenient LC-MS handle for monitoring coupling efficiency in library production .

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